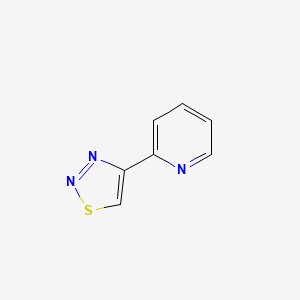

2-(4-1,2,3-Thiadiazolyl)pyridine

CAS No.: 176037-42-6

Cat. No.: VC2425290

Molecular Formula: C7H5N3S

Molecular Weight: 163.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176037-42-6 |

|---|---|

| Molecular Formula | C7H5N3S |

| Molecular Weight | 163.2 g/mol |

| IUPAC Name | 4-pyridin-2-ylthiadiazole |

| Standard InChI | InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |

| Standard InChI Key | SOYISIZZTHPRSO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CSN=N2 |

| Canonical SMILES | C1=CC=NC(=C1)C2=CSN=N2 |

Introduction

Physical and Chemical Properties

2-(4-1,2,3-Thiadiazolyl)pyridine possesses well-defined physical and chemical properties that are important for understanding its behavior in various applications. The compound is characterized by the molecular formula C₇H₅N₃S and a molecular weight of 163.2 g/mol .

The structural features of this compound include:

-

A pyridine ring connected to a 1,2,3-thiadiazole ring

-

Multiple nitrogen atoms that can serve as hydrogen bond acceptors

-

A sulfur atom in the thiadiazole ring that contributes to the electronic properties

-

A planar conformation that facilitates π-π stacking interactions

Table 1: Key Physical and Chemical Properties of 2-(4-1,2,3-Thiadiazolyl)pyridine

The reactivity of 2-(4-1,2,3-Thiadiazolyl)pyridine is influenced by the electron-withdrawing nature of the thiadiazole group, which facilitates electrophilic aromatic substitutions. The compound features multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions, properties that are valuable for applications in medicinal chemistry and materials science.

Synthesis Methods and Chemical Reactivity

The synthesis of 2-(4-1,2,3-Thiadiazolyl)pyridine can be achieved through various methodologies, often involving the formation of the thiadiazole ring attached to a pre-existing pyridine scaffold or the direct coupling of pyridine and thiadiazole units.

Synthetic Approaches

Several synthetic routes can be employed to prepare 2-(4-1,2,3-Thiadiazolyl)pyridine:

-

Nucleophilic substitution reactions involving pyridine derivatives and thiadiazole precursors

-

Cycloaddition reactions to form the thiadiazole ring on pyridine-containing substrates

-

Transition metal-catalyzed cross-coupling reactions between 2-halopyridines and thiadiazole derivatives

The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and the specific substitution pattern required.

Chemical Reactivity Patterns

The chemical reactivity of 2-(4-1,2,3-Thiadiazolyl)pyridine is dictated by the electronic properties of both the pyridine and thiadiazole rings. Key reactivity patterns include:

-

Electrophilic aromatic substitution reactions, influenced by the electron-withdrawing nature of the thiadiazole group

-

Nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom in the pyridine ring

-

Metal coordination through the nitrogen atoms in both rings

-

Functionalization reactions at various positions to introduce additional substituents

These reactivity patterns provide opportunities for structural modifications to enhance specific properties or biological activities of the compound.

Applications in Research and Industry

The unique structural features and properties of 2-(4-1,2,3-Thiadiazolyl)pyridine position it as a valuable scaffold for various applications in research and industry.

Medicinal Chemistry Applications

Structural Variants and Comparison Studies

Understanding the relationship between 2-(4-1,2,3-Thiadiazolyl)pyridine and its structural isomers or related compounds provides insights into structure-activity relationships and helps identify optimal structures for specific applications.

Positional Isomers

2-(4-1,2,3-Thiadiazolyl)pyridine has two main positional isomers that differ in the attachment point of the pyridine ring to the thiadiazole:

-

3-(4-1,2,3-Thiadiazolyl)pyridine (CAS No. 18212-27-6)

These positional changes significantly affect the electronic distribution, dipole moment, and three-dimensional arrangement of the molecule, leading to differences in chemical reactivity and biological activity.

Table 2: Comparison of 2-(4-1,2,3-Thiadiazolyl)pyridine with Positional Isomers

Thiadiazole Variants

The 1,2,3-thiadiazole ring in 2-(4-1,2,3-Thiadiazolyl)pyridine distinguishes it from compounds containing other thiadiazole isomers, such as 1,2,4-thiadiazole, 1,2,5-thiadiazole, or 1,3,4-thiadiazole .

Research on these variants has revealed diverse biological activities:

-

1,2,4-thiadiazole derivatives have shown activity against filarial nematodes

-

1,2,5-thiadiazole derivatives, such as xanomeline, have applications in treating schizophrenia and cognitive disorders

-

1,3,4-thiadiazole derivatives exhibit antimicrobial, analgesic, and anticonvulsant effects

The specific arrangement of atoms in the thiadiazole ring significantly influences the compound's biological activity and physicochemical properties, highlighting the importance of structural optimization in drug design.

Current Research Trends and Future Perspectives

Research on 2-(4-1,2,3-Thiadiazolyl)pyridine and related compounds continues to evolve, with new findings expanding our understanding of their properties and potential applications.

Recent Research Advances

Recent research has focused on exploring the potential of thiadiazole-pyridine hybrids as:

-

Antimicrobial agents with activity against resistant strains

-

Anticancer compounds targeting specific molecular pathways

-

Anti-inflammatory drugs with improved efficacy and selectivity

-

Building blocks for functional materials with unique electronic properties

A notable example is the development of trilogy-function thiadiazole-triazole-pyridine derivatives that have shown promising anticancer activities .

Future Research Directions

Several promising directions for future research on 2-(4-1,2,3-Thiadiazolyl)pyridine include:

-

Detailed structure-activity relationship studies to identify optimal substitution patterns for specific biological activities

-

Investigation of the molecular mechanisms underlying the biological effects of the compound

-

Development of more efficient and sustainable synthetic methodologies

-

Exploration of applications in emerging fields such as nanomedicine and theranostics

-

Studies on the interaction of the compound with biological macromolecules to understand its mode of action

These research directions hold potential for advancing our understanding of 2-(4-1,2,3-Thiadiazolyl)pyridine and expanding its applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume